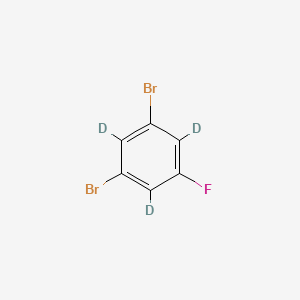![molecular formula C10H18O4 B597267 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol CAS No. 1256546-72-1](/img/structure/B597267.png)
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
カタログ番号 B597267
CAS番号:
1256546-72-1
分子量: 202.25
InChIキー: SXKPJJHMUALAKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is a chemical compound with the molecular formula C10H18O4 . It has a molecular weight of 202.25 . The compound is known for its purity, which is around 95% .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1,4-Dioxaspiro[4.5]decan-8-one was synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in an acidic solution . The reaction conditions were optimized to increase the yield and reduce the reaction time .Molecular Structure Analysis
The InChI code for 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is 1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol has a predicted boiling point of 347.2°C . More detailed physical and chemical properties may be determined experimentally or through computational chemistry studies.科学的研究の応用
-
- Application : This compound is used as a reactant in various chemical reactions .
- Methods of Application : Specific methods of application would depend on the reaction it’s being used in. For example, it could be used in a Proline-catalyzed Diels Alder reaction, Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
-
- Application : A similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
- Results or Outcomes : The outcome of this synthesis would be the formation of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . No quantitative data or statistical analyses were found.
-
- Application : This compound is used as a reactant in various chemical reactions .
- Methods of Application : Specific methods of application would depend on the reaction it’s being used in. For example, it could be used in a Proline-catalyzed Diels Alder reaction, Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
-
- Application : A similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
- Results or Outcomes : The outcome of this synthesis would be the formation of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . No quantitative data or statistical analyses were found.
-
- Application : This compound is used as a reactant in various chemical reactions .
- Methods of Application : Specific methods of application would depend on the reaction it’s being used in. For example, it could be used in a Proline-catalyzed Diels Alder reaction, Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .
-
- Application : A similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
- Results or Outcomes : The outcome of this synthesis would be the formation of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . No quantitative data or statistical analyses were found.
特性
IUPAC Name |
[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPJJHMUALAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO)CO)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736554 | |
| Record name | (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol | |
CAS RN |
1256546-72-1 | |
| Record name | (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


A 3-neck 1-L round bottom flask was equipped with a thermometer, dropping funnel and nitrogen inlet. Under an atmosphere of N2, a solution of 1M lithium aluminum hydride in THF (900 mL, 900 mmol) was added and cooled using a dry ice/acetone bath. To this was added drop-wise a solution of diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate, Intermediate 3, (128.7 g, 450 mmol) in THF (75 mL) over a period of 1 h while maintaining the internal temperature at 10-15° C. The mixture was left in the cooling bath and allowed to regain room temperature while stirring overnight. The mixture was then cooled to −5° C. and quenched by the slow addition of water (40 mL) under vigorous stirring over 1.5 hours being careful to maintain the internal temperature below 30° C. To this was added drop-wise 15% NaOH (40 mL) and water (40 mL). The resulting precipitate was filtered over Celite, and washed with THF (300 mL). The filtrate was concentrated in vacuo to dryness to provide the title compound (63.3 g) as a white solid. Further extraction of the white cake with 10% MeOH/CH2Cl2 (2×500 mL) gave an additional amount (15.6 g) of the title compound. This constitutes total combined yield of 78.9 g (0.39 mol, Y. 87%). LCMS: m/z 203 (M+H), 225 (M+Na). 1HNMR (500 MHz, CD3OD) δ ppm 1.49-1.55 (4H, m, 3,5-CH2), 1.59-1.66 (4H, m, 2,6-CH2), 3.49 (4H, s, 9,10-OCH2), 3.94 (4H, s, 7,8-OCH2). 13C NMR (126 MHz, CD3OD) δ ppm 26.7 (3,5-CH2), 30.3 (2,6-CH2), 38.3 (4-C), 64.2 (7,8-OCH2), 65.4 (9,10-OCH2), 109.2 (1-OCO).


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
Intermediate 3
Quantity
128.7 g
Type
reactant
Reaction Step Two


Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

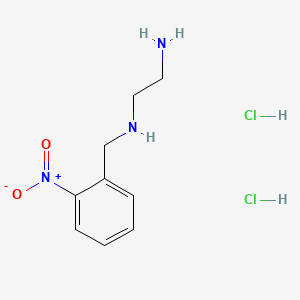
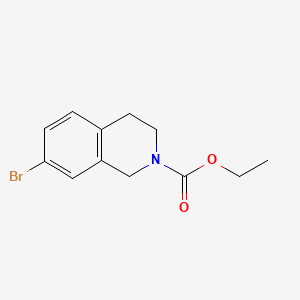
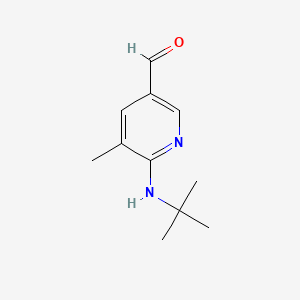
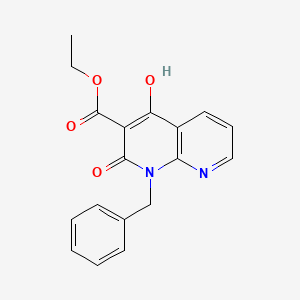
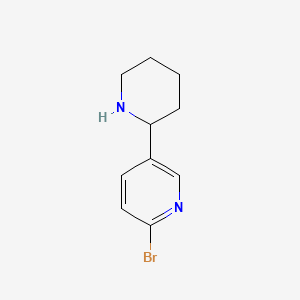
![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)
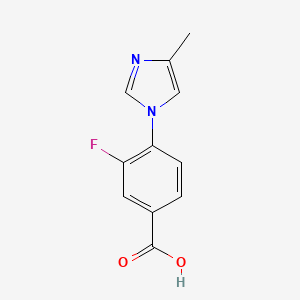
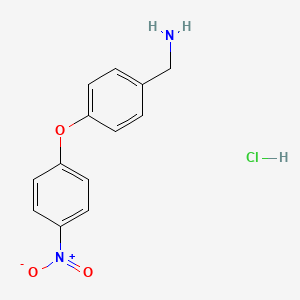
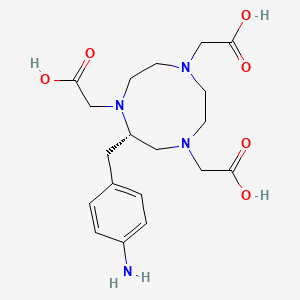
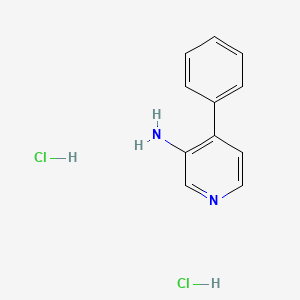
![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)
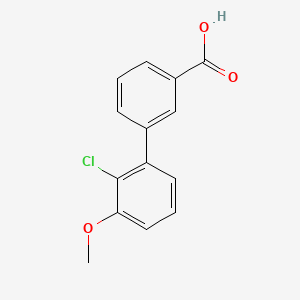
![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
